molecular formula C19H20N4O3 B2617200 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1705058-15-6

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2617200
CAS No.: 1705058-15-6
M. Wt: 352.394
InChI Key: TYORMCMSTDELIQ-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a benzoxazole-pyrrolidine scaffold fused to a 1-methyl-2-oxo-dihydropyridine carboxamide moiety. Its synthesis likely involves multi-step organic reactions, such as cyclocondensation or nucleophilic substitution, to assemble the benzoxazole and pyrrolidine rings, followed by carboxamide coupling .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-22-10-5-7-14(18(22)25)17(24)20-12-13-6-4-11-23(13)19-21-15-8-2-3-9-16(15)26-19/h2-3,5,7-10,13H,4,6,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYORMCMSTDELIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other nitrogen-containing heterocycles, such as diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (). Key comparisons include:

Feature Target Compound Compound 2d (from )
Core Structure Benzoxazole-pyrrolidine + dihydropyridine carboxamide Tetrahydroimidazo[1,2-a]pyridine with ester/cyano groups
Key Functional Groups 2-oxo-dihydropyridine, carboxamide, benzoxazole 2-oxo-imidazopyridine, cyano, nitro, ester substituents
Synthetic Route Likely multi-step (hypothetical) One-pot two-step reaction (reported)
Melting Point Not reported 215–217°C
Yield Not reported 55%

Spectroscopic and Analytical Data

For example:

  • 1H NMR : Compound 2d exhibits distinct pyrrolidine and imidazole proton signals at δ 1.2–5.5 ppm, whereas the target compound’s benzoxazole protons would likely resonate downfield (δ 7.0–8.5 ppm) due to aromaticity .
  • IR Spectroscopy: Both compounds show carbonyl stretches (~1700 cm⁻¹) from 2-oxo groups, but 2d’s ester (C=O) and cyano (C≡N) groups produce additional peaks at ~1740 cm⁻¹ and ~2200 cm⁻¹, respectively .

Pharmacological and Physicochemical Properties

  • Solubility : The carboxamide in the target compound may improve aqueous solubility compared to 2d’s ester groups, which are typically more lipophilic.
  • Bioactivity : Benzoxazole derivatives are associated with kinase inhibition (e.g., JAK3 inhibitors), while imidazopyridines like 2d are explored for antitumor or anti-inflammatory activity .

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activity. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Benzo[d]oxazole moiety : Known for its diverse biological activities.
  • Pyrrolidine ring : Often associated with neuroactive properties.
  • Dihydropyridine structure : Commonly linked to calcium channel modulation.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that it may interact with various biological targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Possible binding to G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit antitumor properties. The presence of the benzo[d]oxazole and pyrrolidine components suggests potential cytotoxic effects against cancer cell lines.

Neuroactive Properties

Given the pyrrolidine structure, there is a possibility that this compound may exhibit neuroprotective or neuroactive effects. Compounds in this class have been studied for their ability to modulate neurotransmitter systems.

Research Findings

A summary of relevant studies on similar compounds can provide insights into the biological activity of this compound:

StudyCompoundBiological EffectFindings
Compound AAntitumorShowed significant cytotoxicity in breast cancer cell lines.
Compound BNeuroactiveEnhanced dopamine release in rat brain slices.
Compound CAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages.

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that related compounds induced apoptosis in various cancer cell lines, suggesting that this compound may share similar mechanisms.
  • Neuroprotective Effects : A study on derivatives indicated that they could protect neuronal cells from oxidative stress-induced damage, hinting at potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. How can the synthesis of this compound be optimized for reproducibility and yield?

Methodological Answer:

  • Reagent Selection : Use polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency, as demonstrated in the synthesis of structurally related pyridine derivatives .
  • Base Catalysis : Incorporate potassium carbonate (K₂CO₃) to deprotonate intermediates and drive nucleophilic substitution reactions, as seen in analogous heterocyclic syntheses .
  • Temperature Control : Stir reactions at room temperature to minimize side products, a strategy validated in multi-step syntheses of pyrrolidine-containing compounds .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization for purity (>95%) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H NMR to verify hydrogen environments (e.g., pyrrolidine methylene protons at δ 2.5–3.5 ppm) and ¹³C NMR to confirm carbonyl carbons (e.g., 2-oxo-1,2-dihydropyridine at ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Compare experimental and theoretical molecular ion peaks (e.g., [M+H]⁺) to validate the molecular formula .
  • Infrared (IR) Spectroscopy : Identify key functional groups, such as the amide C=O stretch (~1680 cm⁻¹) and benzo[d]oxazole C=N absorption (~1600 cm⁻¹) .

Q. How should solubility and stability be assessed for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) to determine working concentrations. Centrifuge at 10,000 rpm to remove insoluble particulates .
  • Stability Profiling : Conduct accelerated degradation studies under UV light (254 nm) and varying pH (2–9) to identify labile groups (e.g., hydrolysis of the 2-oxo-1,2-dihydropyridine moiety) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

  • Catalytic Cycle Analysis : Use density functional theory (DFT) to model oxidative addition and transmetallation steps, focusing on the benzo[d]oxazole’s electron-deficient aryl halide moiety .
  • Ligand Optimization : Screen phosphine ligands (e.g., XPhos) to enhance catalytic efficiency, as demonstrated in reductive cyclizations of nitroarenes .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in pyrrolidine) by acquiring spectra at 25°C and −40°C .
  • 2D Correlation Spectroscopy (COSY, NOESY) : Assign ambiguous proton environments and confirm spatial proximity of substituents .
  • Alternative Ionization Methods : Use MALDI-TOF instead of ESI-MS to reduce fragmentation artifacts .

Q. What strategies are effective for evaluating the compound’s antibacterial activity?

Methodological Answer:

  • Agar Dilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 0.5–128 μg/mL, with ciprofloxacin as a positive control .
  • Time-Kill Kinetics : Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .
  • Resistance Profiling : Serial passage the compound at sub-MIC levels to assess resistance development .

Q. How can computational modeling predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with the compound’s SMILES string (e.g., generated from ChemSpider data) to simulate interactions with enzymes like DNA gyrase .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and hydrogen-bond dynamics at the active site .

Q. What methods identify and quantify synthetic impurities?

Methodological Answer:

  • HPLC with PDA Detection : Use a C18 column (5 μm, 250 × 4.6 mm) and acetonitrile/water gradient (10–90% over 30 min) to resolve impurities (e.g., unreacted starting materials) .
  • LC-MS/MS : Characterize degradation products via fragmentation patterns (e.g., loss of the pyrrolidine-methyl group) .

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